Phenyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. The chlorothiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride. This intermediate is then reacted with piperidine to form the amide linkage. Finally, the phenyl ester is introduced through esterification reactions, often using phenol and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Phenyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the chlorothiophene moiety may enhance binding affinity or specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((5-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((5-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((5-fluorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the thiophene ring.
Properties
IUPAC Name |
phenyl 4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-7-6-15(25-16)17(22)20-12-13-8-10-21(11-9-13)18(23)24-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFONFOAHKNEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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